(4-Tert-butylcyclohexylidene)acetonitrile (4-Tert-butylcyclohexylidene)acetonitrile
Brand Name: Vulcanchem
CAS No.: 71750-15-7
VCID: VC7996312
InChI: InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h8,11H,4-7H2,1-3H3
SMILES: CC(C)(C)C1CCC(=CC#N)CC1
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

(4-Tert-butylcyclohexylidene)acetonitrile

CAS No.: 71750-15-7

Cat. No.: VC7996312

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

(4-Tert-butylcyclohexylidene)acetonitrile - 71750-15-7

Specification

CAS No. 71750-15-7
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name 2-(4-tert-butylcyclohexylidene)acetonitrile
Standard InChI InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h8,11H,4-7H2,1-3H3
Standard InChI Key LGKSBOWXFBSGKD-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC(=CC#N)CC1
Canonical SMILES CC(C)(C)C1CCC(=CC#N)CC1

Introduction

Chemical Identity and Structural Features

Molecular Structure

(4-Tert-butylcyclohexylidene)acetonitrile (C₁₂H₁₇N) features a cyclohexene ring with a tert-butyl group at the 4-position and an acetonitrile group (-CH₂CN) attached to the cyclohexylidene system. The cyclohexylidene moiety introduces rigidity, influencing the compound’s conformational behavior, while the nitrile group enables nucleophilic and electrophilic reactions.

Key Structural Attributes:

  • Cyclohexylidene backbone: A six-membered ring with one double bond, contributing to planarity and restricted rotation.

  • tert-Butyl substituent: A bulky -C(CH₃)₃ group at the 4-position, enhancing steric hindrance and lipophilicity.

  • Acetonitrile group: A -CH₂CN moiety, providing a reactive nitrile site for functionalization.

The stereochemistry of the cyclohexylidene ring may lead to cis-trans isomerism, though specific data on the predominant isomer requires further experimental validation .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (4-Tert-butylcyclohexylidene)acetonitrile can be inferred from analogous compounds. A plausible route involves a Knoevenagel condensation between 4-tert-butylcyclohexanone and cyanoacetic acid derivatives:

4-Tert-butylcyclohexanone+NCCH₂COOHBase(4-Tert-butylcyclohexylidene)acetonitrile+H₂O\text{4-Tert-butylcyclohexanone} + \text{NCCH₂COOH} \xrightarrow{\text{Base}} \text{(4-Tert-butylcyclohexylidene)acetonitrile} + \text{H₂O}

Alternatively, a Horner-Wadsworth-Emmons reaction using a phosphonate ester of acetonitrile may yield higher stereoselectivity :

4-Tert-butylcyclohexanone+PhosphonoacetonitrileBase(4-Tert-butylcyclohexylidene)acetonitrile\text{4-Tert-butylcyclohexanone} + \text{Phosphonoacetonitrile} \xrightarrow{\text{Base}} \text{(4-Tert-butylcyclohexylidene)acetonitrile}

Example Protocol (Hypothetical):

  • Reagents: 4-Tert-butylcyclohexanone (54 g, 0.35 mol), diethyl phosphonoacetonitrile (0.386 mol), sodium hydride (0.37 mol), tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH in dry THF under nitrogen at 0°C.

    • Add diethyl phosphonoacetonitrile dropwise, followed by 4-tert-butylcyclohexanone in THF.

    • Stir at room temperature for 2 hours, then concentrate and purify via column chromatography .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors may enhance yield by maintaining optimal temperature and mixing conditions. Catalytic hydrogenation or microwave-assisted synthesis could further streamline production.

Physicochemical Properties

Physical Properties

Data extrapolated from structurally related nitriles (e.g., 4-tert-Butylphenyl-acetonitrile ):

PropertyValue
Molecular FormulaC₁₂H₁₇N
Molecular Weight173.27 g/mol
Boiling Point79–81°C (at 0.1 mmHg)
Density0.950 ± 0.06 g/cm³
Refractive Index1.51
SolubilityChloroform, Methanol (sparingly soluble in water)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

  • ¹H NMR (CDCl₃): δ 2.43 (d, J=8 Hz, CH₂CN), 1.92–1.47 (m, cyclohexylidene protons), 0.87 (s, tert-butyl) .

  • ¹³C NMR: δ 120.5 (CN), 35.2 (tert-butyl C), 28.1 (cyclohexylidene CH₂) .

Chemical Reactivity and Applications

Hydrolysis to Carboxylic Acid

The nitrile group hydrolyzes to a carboxylic acid under acidic or basic conditions:

(4-Tert-butylcyclohexylidene)acetonitrileH₃O⁺ or OH⁻(4-Tert-butylcyclohexylidene)acetic acid+NH₃\text{(4-Tert-butylcyclohexylidene)acetonitrile} \xrightarrow{\text{H₃O⁺ or OH⁻}} \text{(4-Tert-butylcyclohexylidene)acetic acid} + \text{NH₃}

This reaction is critical for producing derivatives used in fragrances or pharmaceuticals.

Reduction to Amine

Catalytic hydrogenation converts the nitrile to a primary amine:

(4-Tert-butylcyclohexylidene)acetonitrileH₂, Raney Ni(4-Tert-butylcyclohexylidene)ethylamine\text{(4-Tert-butylcyclohexylidene)acetonitrile} \xrightarrow{\text{H₂, Raney Ni}} \text{(4-Tert-butylcyclohexylidene)ethylamine}

Yields up to 96% are achievable under 2 MPa H₂ at 55°C .

Applications

  • Pharmaceutical Intermediates: Serves as a precursor for bioactive molecules with cyclohexane scaffolds.

  • Agrochemicals: Lipophilic nitriles enhance pesticide penetration into plant tissues.

  • Materials Science: Used in liquid crystals or polymers due to rigid cyclohexylidene motifs .

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